molecular formula C7H14NO3- B12348093 Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI)

Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI)

Cat. No.: B12348093
M. Wt: 160.19 g/mol
InChI Key: OYWXNHJCLIADOO-UHFFFAOYSA-M
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Description

Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C7H15NO3. It is known for its unique structure, which includes a carbamate group and a hydroxy group attached to a tertiary butyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) typically involves the reaction of ethyl chloroformate with 2-hydroxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and alcohols.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with nucleophiles, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, tert-butyl ester

Comparison

Compared to similar compounds, Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) is unique due to the presence of both a hydroxy group and a tertiary butyl group. This unique structure imparts different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H14NO3-

Molecular Weight

160.19 g/mol

IUPAC Name

N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C7H15NO3/c1-4-8(6(10)11)7(2,3)5-9/h9H,4-5H2,1-3H3,(H,10,11)/p-1

InChI Key

OYWXNHJCLIADOO-UHFFFAOYSA-M

Canonical SMILES

CCN(C(=O)[O-])C(C)(C)CO

Origin of Product

United States

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